N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 338403-79-5
VCID: VC4331119
InChI: InChI=1S/C19H19FN2O3S/c1-12-10-14(20)6-7-15(12)21-19(26)22-18(23)9-5-13-4-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-5+
SMILES: CC1=C(C=CC(=C1)F)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Molecular Formula: C19H19FN2O3S
Molecular Weight: 374.43

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea

CAS No.: 338403-79-5

Cat. No.: VC4331119

Molecular Formula: C19H19FN2O3S

Molecular Weight: 374.43

* For research use only. Not for human or veterinary use.

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea - 338403-79-5

Specification

CAS No. 338403-79-5
Molecular Formula C19H19FN2O3S
Molecular Weight 374.43
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide
Standard InChI InChI=1S/C19H19FN2O3S/c1-12-10-14(20)6-7-15(12)21-19(26)22-18(23)9-5-13-4-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-5+
Standard InChI Key DTHLWGJTVXSJGR-WEVVVXLNSA-N
SMILES CC1=C(C=CC(=C1)F)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structural Characteristics

N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea (PubChem CID: 1473236) is a synthetic thiourea derivative with the molecular formula C₁₉H₁₉FN₂O₃S and a molecular weight of 374.4 g/mol . The compound features a thiourea backbone (–N–C(=S)–N–) bridging two aromatic moieties: a 3-(3,4-dimethoxyphenyl)acryloyl group and a 4-fluoro-2-methylphenyl group. The acryloyl segment introduces α,β-unsaturated carbonyl functionality, while the methoxy and fluoro substituents enhance electronic diversity (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number338403-79-5
IUPAC Name(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide
Molecular FormulaC₁₉H₁₉FN₂O₃S
Molecular Weight374.4 g/mol
Synonymous Identifiers1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-3-(4-fluoro-2-methylphenyl)thiourea; HMS575A16

The compound’s 3D conformation reveals a planar thiourea core with dihedral angles influenced by steric interactions between the methoxy and methyl groups . Computational models suggest moderate polarity due to the thiocarbonyl and methoxy groups, predicting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

StepReactantsConditionsYield (Est.)
13,4-Dimethoxyphenylacetic acid + Acryloyl chlorideDCM, 0°C, 2h75–80%
2Intermediate + 4-Fluoro-2-methylphenyl isothiocyanateTHF, reflux, 12h60–65%

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR: Distinct signals for methoxy protons (δ 3.85–3.90 ppm), aromatic fluorine (δ 7.25–7.50 ppm), and thiourea NH (δ 9.80–10.20 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 375.1 [M+H]⁺ .

Physicochemical Properties

The compound’s physical properties are inferred from structurally similar thioureas :

Table 3: Estimated Physicochemical Parameters

ParameterValue
Melting Point180–185°C (decomposes)
Density1.32 ± 0.1 g/cm³
LogP (Partition Coeff.)3.2 ± 0.3
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mL

Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring via cleavage of the thiourea linkage . The fluorinated aromatic ring enhances lipid solubility, suggesting potential blood-brain barrier permeability .

Applications and Future Directions

This thiourea derivative holds potential in multiple domains:

  • Pharmaceuticals: As a lead compound for anticancer or anti-inflammatory drug development.

  • Agriculture: As a scaffold for designing novel pesticides targeting acetylcholinesterase in insects .

  • Materials Science: Functionalization of polymers for selective ion sensing due to its thiocarbonyl group .

Further research should prioritize in vivo efficacy studies, structure-activity relationship (SAR) optimization, and investigations into metabolic stability .

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